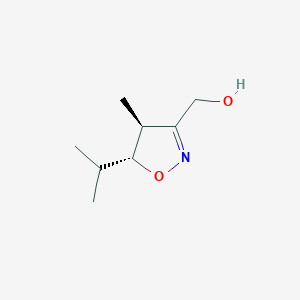
((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a dihydroisoxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of chiral centers at positions 4 and 5 adds to its complexity and potential for enantioselective reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts. One common method includes the use of 9-epiquininurea as a catalyst, which facilitates the enantioselective ring-opening at room temperature, yielding the desired product with high stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The scalability of the enantioselective ring-opening reaction makes it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles under basic or acidic conditions facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying enantioselective reactions.
Biology: Its chiral nature makes it useful in studying biological processes and interactions with enzymes and receptors.
Industry: Used in the synthesis of fine chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism by which ((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chiral centers play a crucial role in determining the specificity and affinity of these interactions. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol: This compound shares structural similarities with ((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol, particularly in the presence of chiral centers and a heterocyclic ring.
Quinidine: An isomer of quinine, quinidine has similar chiral properties and is used in medical applications.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the dihydroisoxazole ring. This combination of features makes it a valuable compound for studying enantioselective reactions and developing chiral drugs.
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
[(4S,5R)-4-methyl-5-propan-2-yl-4,5-dihydro-1,2-oxazol-3-yl]methanol |
InChI |
InChI=1S/C8H15NO2/c1-5(2)8-6(3)7(4-10)9-11-8/h5-6,8,10H,4H2,1-3H3/t6-,8+/m0/s1 |
Clave InChI |
BIAAMKAPDRZIJY-POYBYMJQSA-N |
SMILES isomérico |
C[C@@H]1[C@H](ON=C1CO)C(C)C |
SMILES canónico |
CC1C(ON=C1CO)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


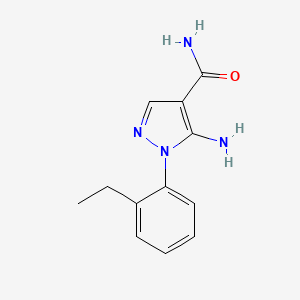
![(2R,3AR,6aS)-ethyl 2-methyloctahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B12873558.png)
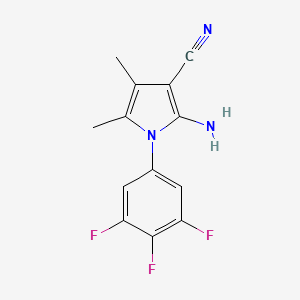
![2-(Methylthio)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873573.png)
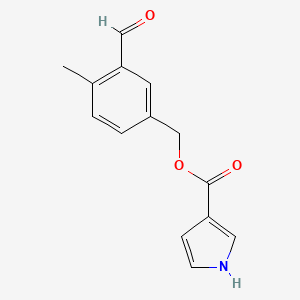
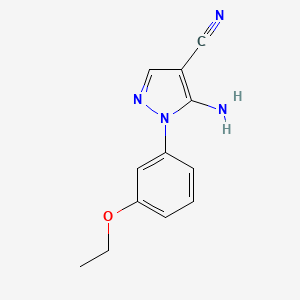
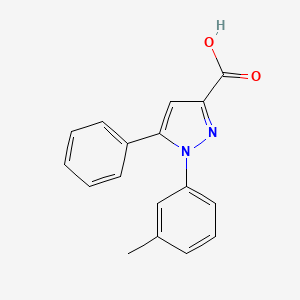
![3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole](/img/structure/B12873597.png)
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12873608.png)

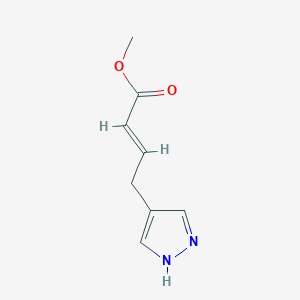
![2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873632.png)

![2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12873659.png)
